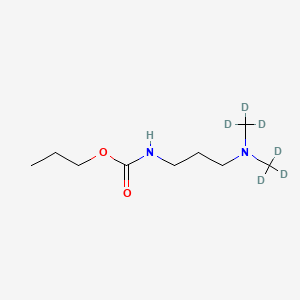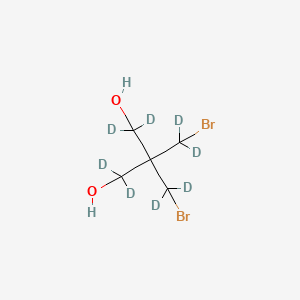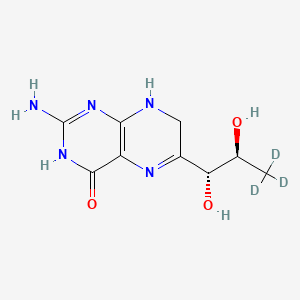![molecular formula C17H13N3 B565153 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole-d4 CAS No. 1215697-37-2](/img/structure/B565153.png)
9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole-d4, hereafter referred to as APNH-d4, is a derivative of indole . Indole derivatives have been extensively studied for their anticancer potential, and they have been found to target various biological receptors and enzymes . .
Mode of Action
Indole derivatives are known for their diverse reactivity and unique aromaticity . They can undergo various reactions, including cycloaddition reactions, which are powerful tools in organic synthesis for constructing complex and diverse heterocyclic structures . These reactions could potentially explain the interaction of APNH-d4 with its targets and the resulting changes.
Biochemical Pathways
For instance, indole-3-acetic acid (IAA) synthetic pathways in microorganisms have been identified and modified . These pathways could potentially be affected by APNH-d4.
Result of Action
Indole derivatives are known for their bioactivity, with some compounds exhibiting antitumor, antibacterial, antiviral, or antifungal activities . Therefore, it is plausible that APNH-d4 may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole-d4 typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of an intermediate compound, followed by a cyclization reaction to form the indole ring . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole-d4 has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential role in biological systems and its interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole: The non-deuterated version of the compound.
Indole derivatives: Compounds with similar indole structures, such as tryptamines and indolines.
Uniqueness
The deuterated form, 9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole-d4, offers unique advantages in research due to its stability and distinct isotopic signature. This makes it particularly useful in studies involving mass spectrometry and other analytical techniques .
Properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-pyrido[3,4-b]indol-9-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3/c18-12-5-7-13(8-6-12)20-16-4-2-1-3-14(16)15-9-10-19-11-17(15)20/h1-11H,18H2/i5D,6D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJBUSARXRFUDR-KDWZCNHSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)N)C=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])N2C3=CC=CC=C3C4=C2C=NC=C4)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy](/img/new.no-structure.jpg)


![3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid](/img/structure/B565080.png)



![Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4](/img/structure/B565087.png)



